molecular formula C7H15ClO3S B2769566 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 2090680-50-3

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No.: B2769566
CAS No.: 2090680-50-3
M. Wt: 214.7
InChI Key: XKBZNNSQMVTBAS-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis as a reagent for introducing sulfonyl groups into molecules. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4-Methoxy-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methoxy-2,2-dimethylbutane-1-sulfonic acid+Thionyl chloride4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methoxy-2,2-dimethylbutane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methoxy-2,2-dimethylbutane-1-sulfonic acid+Thionyl chloride→4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl alcohol under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions:

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl hydrides or alcohols: Formed by reduction.

Scientific Research Applications

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of sulfonated polymers and other materials with specific functional properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are typically related to the formation of sulfonyl derivatives, which can exhibit various biological and chemical activities.

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.

    4-Methoxybenzenesulfonyl chloride: Contains an aromatic ring, leading to different reactivity and applications.

    2,2-Dimethylpropane-1-sulfonyl chloride: Lacks the methoxy group, resulting in different chemical behavior.

Uniqueness: 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the formation of a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

4-methoxy-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBZNNSQMVTBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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